N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(2-fluorobenzyl)benzamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, an ethoxy group, and a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the benzamide linkage under mild conditions to avoid decomposition of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for certain steps, continuous flow systems for better control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under controlled conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The thiolane ring and fluorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride: Shares the thiolane ring structure but differs in functional groups.
2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide: Contains a similar thiolane ring but has different substituents
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and biological activity .
Properties
Molecular Formula |
C20H22FNO4S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C20H22FNO4S/c1-2-26-18-9-7-15(8-10-18)20(23)22(17-11-12-27(24,25)14-17)13-16-5-3-4-6-19(16)21/h3-10,17H,2,11-14H2,1H3 |
InChI Key |
NYOJIXUUSSOLEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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